molecular formula C12H14FNO2 B14416586 2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81777-98-2

2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B14416586
CAS No.: 81777-98-2
M. Wt: 223.24 g/mol
InChI Key: RYHDSHNABXKNSQ-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is an organic compound that belongs to the class of oxazolidinones. This compound features a fluorophenyl group attached to an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of the fluorine atom in the phenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one typically involves the reaction of 2-fluorobenzylamine with 4,4-dimethyl-2-oxazolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The oxazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Fluorophenyl)methyl]-4-methyl-1,2-oxazolidin-3-one
  • 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
  • 2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Uniqueness

2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

81777-98-2

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H14FNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3

InChI Key

RYHDSHNABXKNSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=CC=CC=C2F)C

Origin of Product

United States

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